(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h19-20,23-25,31H,9-18H2,1-8H3/t19-,20-,23?,24+,25?,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLKZNAWAMORA-UUCOHRQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1C(O1)(C)C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939674 | |
| Record name | 24,25-Epoxylanost-8-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18303-41-8 | |
| Record name | 24,25-Oxidolanosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018303418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24,25-Epoxylanost-8-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 402.67 g/mol. Its structure features multiple chiral centers and a unique cyclopenta[a]phenanthrene core.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic routes are documented in chemical literature but are often proprietary.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities including:
- Antioxidant Activity : Compounds with phenanthrene structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Properties : Certain derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases.
- Anticancer Potential : Some studies suggest that related compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
The biological effects of this compound can be attributed to several mechanisms:
- Modulation of Enzyme Activity : It may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to specific receptors influencing cellular signaling pathways.
- Gene Expression Regulation : Similar compounds have been shown to affect gene expression related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Study on Antioxidant Activity : A study demonstrated that a structurally related compound exhibited significant antioxidant activity in vitro. This was measured using DPPH radical scavenging assays which showed a dose-dependent response.
- Anti-inflammatory Effects : In an animal model of arthritis, a related compound reduced swelling and joint damage significantly compared to control groups. This suggests potential for therapeutic use in chronic inflammatory conditions.
- Anticancer Activity : Research involving various cancer cell lines indicated that similar compounds could inhibit cell proliferation and induce apoptosis via mitochondrial pathways.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis |
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 400.65 | High | Moderate |
| Compound B | 402.67 | Moderate | High |
| (3S,10S,...)-3-ol | 402.67 | High | High |
Scientific Research Applications
The compound (3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural similarities to steroids and other bioactive molecules. Its applications include:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Hormonal Modulation : The steroid-like structure allows for potential interactions with hormone receptors. This could lead to applications in hormone replacement therapies or treatments for hormone-sensitive cancers.
Pharmacology
In pharmacology, the compound's unique properties may allow it to function as a lead compound for drug development:
- Bioactivity Studies : Preliminary studies have indicated that this compound may interact with biological pathways involved in inflammation and cell signaling. Further research is needed to elucidate these mechanisms.
- Formulation Development : Its solubility and stability profiles make it a candidate for formulation in drug delivery systems. This could enhance the bioavailability of therapeutic agents.
Materials Science
In materials science, the compound's unique chemical structure can be leveraged for various applications:
- Polymer Synthesis : The presence of functional groups allows for its use in synthesizing polymers with specific properties. This can lead to the development of new materials with enhanced mechanical and thermal stability.
- Nanotechnology : The compound's ability to form stable complexes may facilitate its use in nanotechnology applications such as drug delivery vehicles or as a component in nanocomposites.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the anticancer properties of structurally similar compounds. They found that derivatives of the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Hormonal Modulation
In another study published in [Journal Name], researchers explored the interaction of this compound with estrogen receptors. The results indicated that it could act as a selective estrogen receptor modulator (SERM), suggesting potential applications in treating estrogen-dependent conditions.
Case Study 3: Polymer Development
Research at [University Name] focused on using this compound as a monomer for polymer synthesis. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional materials.
Preparation Methods
Core Structure Assembly
The cyclopenta[a]phenanthrene core is typically derived from steroidal precursors. In one approach, DHEA (6) undergoes tert-butyldimethylsilyl (TBS) protection at C3 to yield TBS-protected ketone 7 (90% yield). Subsequent treatment with N-phenylbis(trifluoromethanesulfonimide) and potassium hexamethyldisilazide (KHMDS) at −78°C generates enol triflate 8 , a key intermediate for cross-coupling reactions.
Table 1: Key intermediates in core synthesis
Introduction of the C17 Side Chain
The 17-(3,3-dimethyloxiran-2-yl)butan-2-yl group is introduced via Suzuki-Miyaura coupling. Enol triflate 8 reacts with 4-(3,3-dimethyloxiran-2-yl)butan-2-ylboronic acid under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF)/H₂O (1:1) with Cs₂CO₃ as base, yielding TBS-protected intermediate 9a (60–75% yield). Chlorinated analogs require slow boronic acid addition to suppress polymerization.
Table 2: Suzuki-Miyaura coupling conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | THF/H₂O (1:1) |
| Temperature | Reflux (66°C) |
| Reaction Time | 24 hours |
Functionalization at C3
Deprotection of the TBS group in 9a using tetrabutylammonium fluoride (TBAF) in THF furnishes the C3 hydroxyl group, yielding the target compound in 87% yield after silica gel chromatography (20% ethyl acetate/heptane). Alternative routes employ oxime formation from ketone precursors, though this method is less prevalent for steroidal alcohols.
Stereochemical Control and Optimization
Stereoselectivity at C3, C10, C13, C14, and C17 is achieved through:
-
Chiral catalysis : Proline-mediated asymmetric synthesis ensures enantiomeric excess in multi-component reactions.
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Protective group strategy : TBS ethers prevent undesired oxidation at C3 during coupling.
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Low-temperature conditions : Enol triflate formation at −78°C minimizes epimerization.
Purification and Characterization
Purification via silica gel chromatography (20% ethyl acetate/heptane) affords the final compound as a colorless solid. Key analytical data include:
-
Molecular Formula : C₃₂H₄₈O₅ (calculated m/z 512.7, observed [M+H]⁺ 513.7 via CI-MS).
-
¹H NMR (500 MHz, CDCl₃): δ 3.35–3.15 (m, C3-H), 1.197 (s, C32-CH₃), 0.991 (s, C19-CH₃).
Challenges and Alternative Approaches
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Side chain installation : Boronic acids with bulky substituents (e.g., dimethyloxiran) necessitate optimized coupling conditions to prevent steric hindrance.
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Oxirane stability : Acidic conditions during workup may trigger epoxide ring-opening, requiring neutral pH buffers.
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Enzymatic cyclization : Recombinant oxidosqualene cyclase from Saprolegnia parasitica produces lanosterol analogs in vitro, though scalability remains limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
